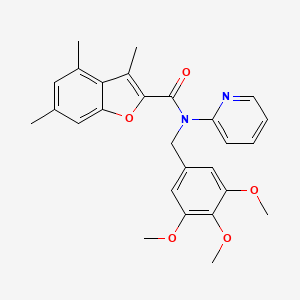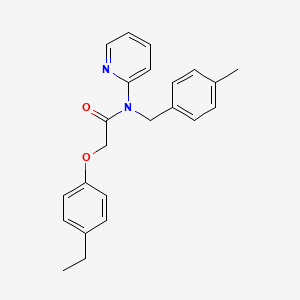
2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes phenoxy, benzyl, and pyridinyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(4-ethylphenoxy)acetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 2-(4-ethylphenoxy)acetic acid with 4-methylbenzylamine and 2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific proteins or enzymes, modulating their activity. The phenoxy and pyridinyl groups could facilitate binding to active sites or receptors.
Pharmacological Effects: It could inhibit or activate signaling pathways, leading to therapeutic effects. The benzyl and acetamide groups might play roles in enhancing cell permeability or stability.
Comparison with Similar Compounds
2-(4-methylphenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide: Similar structure but with different substituents on the phenoxy and benzyl groups.
2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-3-yl)acetamide: Similar structure but with a different position of the nitrogen in the pyridine ring.
Uniqueness: 2-(4-ethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of phenoxy, benzyl, and pyridinyl groups in this particular configuration may offer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O2/c1-3-19-11-13-21(14-12-19)27-17-23(26)25(22-6-4-5-15-24-22)16-20-9-7-18(2)8-10-20/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
JESSNBPXWXMFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351296.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11351298.png)
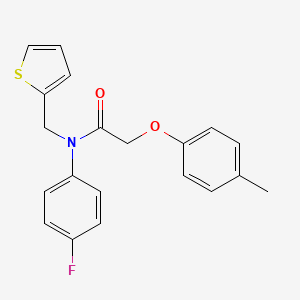
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351306.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide](/img/structure/B11351308.png)
![Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11351310.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B11351311.png)
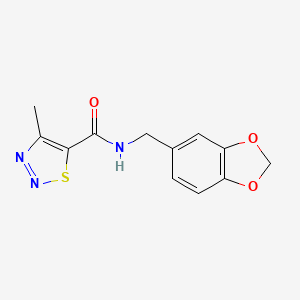
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351329.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11351334.png)
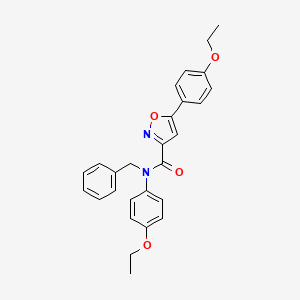
![5-(4-ethoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11351343.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11351352.png)
